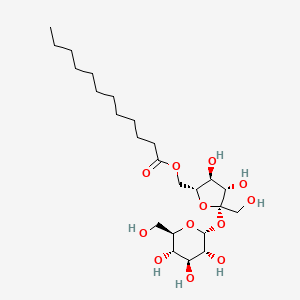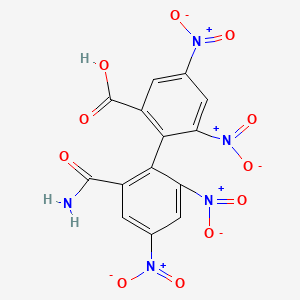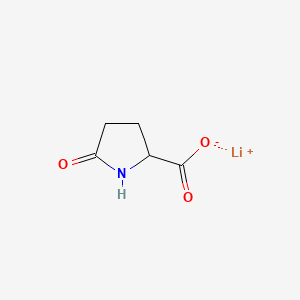
Lithium 5-oxo-DL-prolinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Lithium 5-oxo-DL-prolinate can be synthesized through the neutralization of 5-oxo-DL-proline with lithium hydroxide. The reaction typically occurs in an aqueous solution, where 5-oxo-DL-proline is dissolved and then reacted with lithium hydroxide to form the lithium salt.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale neutralization reactions. The process is optimized for high yield and purity, often involving controlled temperature and pH conditions to ensure the complete reaction of 5-oxo-DL-proline with lithium hydroxide.
Análisis De Reacciones Químicas
Types of Reactions: Lithium 5-oxo-DL-prolinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert this compound into other reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carboxylic acids, while reduction can produce various alcohols or amines.
Aplicaciones Científicas De Investigación
Lithium 5-oxo-DL-prolinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential role in metabolic pathways and as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: this compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of lithium 5-oxo-DL-prolinate involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. These interactions can lead to various biochemical and physiological effects, making it a compound of interest in both basic and applied research.
Comparación Con Compuestos Similares
5-oxo-L-proline: An optically active form of 5-oxoproline with similar chemical properties.
Lithium 5-oxo-L-prolinate: The L-enantiomer of lithium 5-oxo-DL-prolinate.
5-oxo-D-proline: The D-enantiomer of 5-oxoproline.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of lithium, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
38609-03-9 |
|---|---|
Fórmula molecular |
C5H6LiNO3 |
Peso molecular |
135.1 g/mol |
Nombre IUPAC |
lithium;5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C5H7NO3.Li/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clave InChI |
LZDHMHVINGARJX-UHFFFAOYSA-M |
SMILES canónico |
[Li+].C1CC(=O)NC1C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


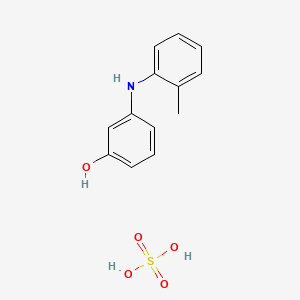
![2-[3-[4-(1H-indazol-3-yl)triazol-1-yl]phenyl]acetic acid](/img/structure/B12644011.png)

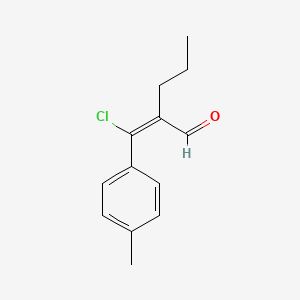

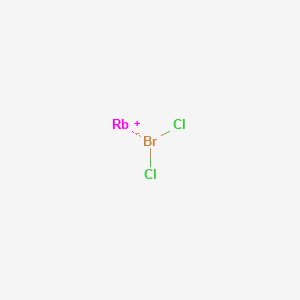
![N-(3,5-difluorobenzyl)-3-(3-Methoxy-4-(4-Methyl-1H-iMidazol-1-yl)phenyl)-4,5,6,7-tetrahydrobenzo[d]isoxazol-7-aMine](/img/structure/B12644039.png)
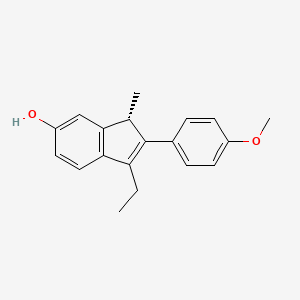


![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methyl-2-thiazolyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B12644066.png)

